(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid
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Description
(2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-YL]-acrylic acid is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, to which (2E)-3-[3-(1-Adamantyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid is chemically related, have received significant attention for their anticancer potentials. The 3-phenyl acrylic acid functionality of cinnamic acids allows for a wide range of chemical modifications, making these compounds promising candidates for antitumor agents. Over the last two decades, there has been an increased interest in exploring cinnamoyl derivatives for their antitumor efficacy, suggesting a promising area for further investigation of similar compounds (De, Baltas, & Bedos-Belval, 2011).
Biomedical Applications
Acrylic acid plasma polymerization, a process relevant to derivatives of this compound, has been extensively studied for biomedical uses. Plasma polymerization of organic compounds like acrylic acid is an effective method for producing thin films with specific surface chemistries, including carboxylic acid groups. These films have demonstrated potential in stimulating cell adhesion and proliferation, indicating their applicability in tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).
Industrial Applications
Compounds related to this compound have been explored for various industrial applications, such as in the production of acrolein and acrylic acid from biomass. These processes involve catalytic transformations of biomass-derived molecules, highlighting the potential of adamantylated compounds in contributing to more sustainable chemical manufacturing processes (Grasselli & Trifiró, 2017).
Properties
IUPAC Name |
(E)-3-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDWVHDNOMJBOO-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=CC(=O)O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4/C=C/C(=O)O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.